N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide
Description
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c16-12-4-2-11(3-5-12)10-14-19-20-15(23-14)18-13(22)6-9-21-8-1-7-17-21/h1-5,7-8H,6,9-10H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMCDRRTMEPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the nucleophilic attack of amines to form the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Medicine: Due to its potential antiviral and antibacterial properties, it is being explored for therapeutic applications.
Industry: The compound may be used in the development of new agricultural chemicals with antiviral properties.
Mechanism of Action
The mechanism of action of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets. The compound may inhibit viral replication by interfering with viral enzymes or proteins . Additionally, it may act as an antibacterial agent by disrupting bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antibacterial properties.
2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Studied for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
